molecular formula C15H10N2O2 B081916 3-Phenylcinnoline-4-carboxylic acid CAS No. 10604-21-4

3-Phenylcinnoline-4-carboxylic acid

Cat. No. B081916
CAS RN: 10604-21-4
M. Wt: 250.25 g/mol
InChI Key: UGJHDXUWDLKCDG-UHFFFAOYSA-N
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Description

3-Phenylcinnoline-4-carboxylic acid is a chemical compound with the linear formula C15H10N2O2 .


Synthesis Analysis

The synthesis of 3-Phenylcinnoline-4-carboxylic acid can be achieved through the Doebner Hydrogen-Transfer Reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 3-Phenylcinnoline-4-carboxylic acid is represented by the linear formula C15H10N2O2 .


Chemical Reactions Analysis

3-Phenylcinnoline-4-carboxylic acid undergoes various reactions and forms different derivatives .


Physical And Chemical Properties Analysis

3-Phenylcinnoline-4-carboxylic acid has a molecular weight of 250.25 g/mol, a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

  • Organic Synthesis and Chemical Properties : Ames et al. (1969) explored the quaternisation of 3-Phenylcinnoline and its derivatives, leading to the creation of compounds like 1-methyl-3-phenylcinnolinium iodide. This work contributes to the understanding of the chemical properties and potential synthetic applications of 3-Phenylcinnoline derivatives (Ames et al., 1969).

  • Anticancer Activity : Bhatt et al. (2015) studied amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity against various carcinoma cell lines. They found that some compounds showed significant anticancer activity, suggesting potential applications in cancer treatment (Bhatt et al., 2015).

  • Material Science and Photoluminescence : Lv et al. (2015) reported on the synthesis and characterization of novel metal-organic frameworks (MOFs) using a carboxylic acid ligand related to 3-Phenylcinnoline-4-carboxylic acid. These MOFs showed interesting structural features and photoluminescent properties, indicating their potential in material science applications (Lv et al., 2015).

  • Molecular Spectroscopy : Hachuła et al. (2015) conducted a study on carboxylic acids, including 3-Phenylcinnoline-4-carboxylic acid, to understand the nature of inter-hydrogen bond interactions. This research provides insights into the spectral properties of such molecules, which is crucial in the field of molecular spectroscopy (Hachuła et al., 2015).

  • Fluorophores and Emission Properties : Padalkar and Sekar (2014) synthesized quinoline derivatives, including 3-Phenylcinnoline-4-carboxylic acid, and studied their photophysical behaviors. They observed unique emission properties in different solvents, indicating potential applications in fluorophores and sensing technologies (Padalkar & Sekar, 2014).

  • Pollen Suppressant Activity : Guilford et al. (1992) synthesized derivatives of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acids and evaluated their pollen suppression activity. This study contributes to the understanding of how such compounds can be used in agricultural applications (Guilford et al., 1992).

  • Antibacterial Activity : Bhatt and Agrawal (2010) synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives and tested their antimicrobial activity. They found that these compounds displayed activity against a broad spectrum of microorganisms, suggesting their potential use as antibacterial agents (Bhatt & Agrawal, 2010).

  • Photocatalytic Properties : Sang and Liu (2014) reported the synthesis of coordination polymers from carboxylic acid derivatives, including 3-Phenylcinnoline-4-carboxylic acid. They explored their photocatalytic properties, which could be applied in environmental remediation and energy conversion (Sang & Liu, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Phenylcinnoline-4-carboxylic acid are not mentioned, there is ongoing interest in the study of cinnoline derivatives due to their interesting bioactivity .

properties

IUPAC Name

3-phenylcinnoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-17-14(13)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHDXUWDLKCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420774
Record name 3-phenylcinnoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Phenylcinnoline-4-carboxylic acid

CAS RN

10604-21-4
Record name 3-phenylcinnoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10604-21-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W Lewgowd, A Stanczak - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
… The 3-phenylcinnoline-4-carboxylic acid derivatives 10 (Fig. 4) were the subject of the comprehensive works of Lowrie, who disclosed the methods of preparation and pharmacological …
Number of citations: 102 onlinelibrary.wiley.com
HE Baumgarten, JL FURNAS - The Journal of Organic Chemistry, 1961 - ACS Publications
Treatment of. V-benzylideneaminoisatin (Ilia) with aqueous base gave 3-phenyl-4-cinnolinecarboxylic acid (IVa) as suggested previously by Stollé and Becker. The structure of IVa was …
Number of citations: 21 pubs.acs.org
J Xu, C Yang, B Tong, Y Zhang, L Liang, M Lu - Journal of fluorescence, 2013 - Springer
Two novel cyclometalated iridium (III) complexes, Ir (pcl) 2 (pic) and Ir (pcl) 2 (fpic)(pcl: 3-phenylcinnoline, pic: picolinic acid, fpic: 5-fluoro-2-picolinic acid) were synthesized and …
Number of citations: 13 link.springer.com
GM SINGERMAN - Condensed Pyridazines Including Cinnolines …, 2009 - books.google.com
… Treatment of the isatin 20 with hot aqueous sodium or potassium hydroxide gives 3phenylcinnoline-4-carboxylic acid (21) in 75-85% yields (7, 8). Rearrangement of the isatin to the …
Number of citations: 0 books.google.com
U Egner, KP Gerbling, GA Hoyer, G Krüger… - Pesticide …, 1996 - Wiley Online Library
Several inhibitors belonging to structurally different chemical classes were used to analyze the predictive power of an initial model of the herbicide binding niche of the D1 protein …
Number of citations: 25 onlinelibrary.wiley.com
JJ Aitken - 1975 - research-repository.st-andrews.ac …
The synthesis of a series of 6-substituted 4-methylcinnolines is described along with their oxidation and the separation of the oxidation products. An unsuccessful attempt to study the …
NT Nisha - 2012 - repository-tnmgrmu.ac.in
Present studies Malaria56 is the most dreadful illness and widespread infectious disease because of its prevalence, virulence and drug resistance, having an overwhelming impact on …
Number of citations: 3 repository-tnmgrmu.ac.in
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com
RK Powell - 1951 - open.library.ubc.ca
… Stolle" and Becker in an attempt to,prepare N-amino isatin synthesized 3-phenylcinnoline-4-carboxylic acid by the foiling series of reactions. (3) …
Number of citations: 2 open.library.ubc.ca

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